6-(Chloromethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine;hydrochloride
Description
6-(Chloromethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine;hydrochloride is a heterocyclic compound featuring a fused dioxane-pyridine ring system. The core structure consists of a pyridine ring fused with a 1,4-dioxane ring, substituted at the 6-position with a chloromethyl group and stabilized as a hydrochloride salt. This compound is of interest in medicinal and synthetic chemistry due to its reactive chloromethyl moiety, which enables further functionalization, and its fused heterocyclic system, which may confer biological activity or serve as a scaffold for drug development .
Key structural features:
- Core: [1,4]Dioxino[2,3-b]pyridine (dihydro-pyridine fused with 1,4-dioxane).
- Substituent: Chloromethyl (-CH2Cl) at position 4.
- Salt form: Hydrochloride (enhances solubility and stability).
Properties
IUPAC Name |
6-(chloromethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2.ClH/c9-5-6-1-2-7-8(10-6)12-4-3-11-7;/h1-2H,3-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIFHASNVVLQDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=N2)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine;hydrochloride typically involves multiple steps, starting with the formation of the dihydro-dioxinopyridine core. One common approach is the reaction of a suitable pyridine derivative with a chloromethylating agent under controlled conditions. The reaction conditions often require the use of a strong base, such as sodium hydride, and a chloromethylating agent like chloromethyl methyl ether.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions: 6-(Chloromethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in a different functional group.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, are employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Amides, esters, or ethers, depending on the nucleophile used.
Scientific Research Applications
6-(Chloromethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine;hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: It may have potential as a precursor for pharmaceuticals or as a reagent in drug discovery.
Industry: Its reactivity makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-(Chloromethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine;hydrochloride exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets or pathways to modulate biological activity. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
The compound is compared to structural analogs and related heterocycles, focusing on substituents, reactivity, and applications.
Structural Analogs with the Same Core
Key Observations :
- Substituent Position : The biological or synthetic utility of these analogs depends on the position of substituents (e.g., carbaldehyde at position 6 vs. iodinated at position 6).
Heterocyclic Derivatives with Different Ring Systems
Key Observations :
- Ring System Impact: Fused dioxane (in the target compound) improves oxygen-rich solubility, whereas thienopyridine () or pyridone () systems alter electronic properties and bioavailability.
- Biological Relevance : The hydrochloride salt form in the target compound enhances aqueous solubility, critical for pharmaceutical formulations .
Biological Activity
6-(Chloromethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine;hydrochloride is a synthetic compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in pharmacology and medicinal chemistry.
Chemical Structure and Synthesis
The compound is characterized by a chloromethyl group attached to a dihydro-dioxinopyridine framework. Its synthesis typically involves the reaction of a pyridine derivative with chloromethylating agents under controlled conditions, often utilizing strong bases like sodium hydride. The process may also include purification steps such as recrystallization or chromatography to yield the hydrochloride form.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The exact mechanisms are still under investigation but may involve:
- Nucleophilic Substitution Reactions : The chloromethyl group can participate in nucleophilic substitutions, potentially leading to the formation of biologically active derivatives.
- Modulation of Cellular Processes : The compound may act as a probe in studies aimed at understanding cellular pathways and interactions.
- Reactivity with Biological Macromolecules : It may interact with proteins or enzymes, influencing their activity and function .
Biological Activity
Research on the biological activity of similar compounds suggests potential applications in anti-inflammatory and antimicrobial therapies. For instance, studies on pyridine-based derivatives have shown significant anti-inflammatory properties through their interaction with cyclooxygenase-2 (COX-2) enzymes. Such interactions can lead to reduced inflammation and pain relief .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with related compounds can be insightful:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 6-(Chloromethyl)uracil | Pyrimidine derivative | Antiviral properties |
| 2,2'-Bipyridine, 6-(chloromethyl)- | Bipyridine derivative | Coordination chemistry |
| 5-(Chloromethyl)-3-pyridinol | Pyridine derivative | Antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
